molecular formula C15H18N2O2S B2538266 1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone CAS No. 403833-48-7

1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone

Cat. No. B2538266
CAS RN: 403833-48-7
M. Wt: 290.38
InChI Key: PDMNQHFODIEZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield of the product .


Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties can include reactivity, acidity or basicity, and types of reactions the compound can undergo .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has developed methodologies for synthesizing a variety of heterocyclic systems, including benzazepines, oxazepines, and diazepines, which are valuable for their potential biological activities and applications in medicinal chemistry. For instance, a novel phosphine-catalyzed reaction enables the construction of benzo[b]azepin-3-ones in good yields, showcasing a unique annulation process through α-umpolung addition followed by an aldol reaction (Zhang et al., 2019). Similarly, efficient methods for constructing 1,4-oxazepines and 1,3-oxazines have been developed, highlighting the synthetic utility of phosphine-mediated reactions in accessing biologically relevant heterocycles (François-Endelmond et al., 2010).

Biological Activities

The synthesis and evaluation of heterocyclic compounds have also led to discoveries in their biological activities, such as antimicrobial and anticancer properties. For example, a series of benzodiazepin-1-yl-phenylaminoethanones have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, showing significant potential against various pathogens and cancer cell lines (Verma et al., 2015). This indicates the relevance of these heterocyclic frameworks in developing new therapeutic agents.

Immunomodulatory Effects

Research into the immunomodulatory effects of certain heterocyclic compounds derived from natural products and their synthetic derivatives has shown promising results. For instance, benzoxazepine derivatives synthesized from 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone isolated from Petasites hybridus L. exhibited strong inhibition of chemotactic migration of human polymorphonuclear leukocytes (PMNs) and the respiratory burst, suggesting potential as immunomodulatory agents (Khaleghi et al., 2014).

Advanced Synthetic Techniques

The development of advanced synthetic techniques for constructing complex heterocyclic frameworks, such as benzazepines, oxazepines, and diazepines, highlights the versatility and importance of these compounds in scientific research. For example, bridged-ring nitrogen compounds, including tetrahydro-1,4-ethano-1-benzazepin-5(1H)-ones, have been synthesized through innovative approaches, contributing to the expansion of synthetic methodologies in organic chemistry (Lennon & Proctor, 1979).

Mechanism of Action

If the compound is biologically active, its mechanism of action in a biological system is studied. This can involve understanding how the compound interacts with biological macromolecules and its effects on cellular functions .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It can include toxicity levels, environmental impact, handling precautions, and disposal methods .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound. It can include potential applications, modifications to improve its properties, or exploration of its unknown aspects .

properties

IUPAC Name

1-(azepan-1-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-14(17-9-5-1-2-6-10-17)11-20-15-16-12-7-3-4-8-13(12)19-15/h3-4,7-8H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMNQHFODIEZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.